molecular formula C23H28N6O3 B2916065 2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-methylacetamide CAS No. 1105231-99-9

2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-methylacetamide

Cat. No.: B2916065
CAS No.: 1105231-99-9
M. Wt: 436.516
InChI Key: GNSQOIKTKHZGQS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves intricate steps, including cyclization reactions, amidation, and piperazine coupling. Researchers have employed various strategies to access it, starting from preformed pyrazoles or pyridines. For instance, the reaction of diphenylhydrazone and pyridine with iodine led to the first monosubstituted 1H-pyrazolo[3,4-b]pyridine. Other synthetic routes have also been explored .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazolo[3,4-b]pyridine core, which can exist in two isomeric forms: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines. These structures closely resemble purine bases like adenine and guanine. The compound’s diversity centers lie at positions N1, C3, C4, C5, and C6 .


Chemical Reactions Analysis

The compound’s chemical reactivity is crucial for understanding its behavior. Researchers have investigated its reactions with various reagents, including oxidative processes, acylation, and cyclizations. For example, Jones reagent has been used for oxidation, and acetic acid with sodium acetate for esterification .

Scientific Research Applications

Antimicrobial Evaluation

The synthesis and antimicrobial evaluation of compounds related to the chemical structure of interest have been explored in several studies. For instance, research conducted by Othman (2013) focused on the synthesis of new pyridine-2(1H)-thiones, nicotinamides, thieno[2,3-b]-pyridines, pyrido[3',2':4,5]-thieno[3,2-d]pyrimidines, and pyrido[3',2':4,5]thieno[3,2-d][1,2,3]-triazines containing an antipyrine moiety. This work highlights the potential antimicrobial and antifungal activities of these compounds, suggesting their relevance in developing new therapeutic agents (Othman, 2013).

Synthesis and Biological Activities

The chemical synthesis of thieno[2,3-c]pyridines and related heterocyclic systems has been reported by El-Kashef et al. (2007). Their work provides insights into the reaction mechanisms and potential biological applications of these compounds, including their role in developing new chemical entities with possible therapeutic applications (El-Kashef et al., 2007).

Anticancer and Insecticidal Potential

Research on novel fluoro-substituted benzo[b]pyran compounds has demonstrated significant anti-lung cancer activity. These studies explore the synthesis of pyrazole and pyrimidine thione derivatives, indicating their potential as anticancer agents at low concentrations compared to reference drugs (Hammam et al., 2005). Additionally, the synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, suggest the potential of these compounds as innovative insecticidal agents, further highlighting the diverse scientific research applications of related chemical structures (Fadda et al., 2017).

Mechanism of Action

The precise mechanism of action for this compound remains an active area of research. Its potential biological activities, such as antibacterial, antifungal, and antioxidant properties, warrant further investigation. Additionally, its impact on cellular components, including acetylcholinesterase inhibition, merits exploration .

Properties

IUPAC Name

N-methyl-2-[4-(3-oxo-2-phenyl-5-propan-2-ylpyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O3/c1-16(2)28-13-18(22(31)27-11-9-26(10-12-27)15-20(30)24-3)21-19(14-28)23(32)29(25-21)17-7-5-4-6-8-17/h4-8,13-14,16H,9-12,15H2,1-3H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSQOIKTKHZGQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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